4-(1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one
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Overview
Description
4-(1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a benzofuran ring fused with a chromenone structure, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of hypervalent iodine reagents for the cyclization of ortho-hydroxystilbenes into benzofuran derivatives . Another approach involves the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs scalable methods such as microwave-assisted synthesis, which offers high yields and reduced reaction times . The use of proton quantum tunneling has also been explored for constructing complex benzofuran ring systems with fewer side reactions and higher yields .
Chemical Reactions Analysis
Types of Reactions
4-(1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: Halogenation and hydroxylation reactions are common, especially at the 4-position of the benzofuran ring.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid in acetonitrile.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) and hydroxylation using hydrogen peroxide.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
4-(1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex benzofuran derivatives.
Biology: Exhibits significant anti-tumor and antibacterial activities.
Medicine: Potential therapeutic agent for treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new antimicrobial agents and other pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, inhibiting their activity and leading to its observed biological effects . For example, its anti-tumor activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases such as cancer and psoriasis.
8-methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its antimicrobial properties.
Uniqueness
4-(1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one stands out due to its fused chromenone structure, which imparts unique biological activities and potential therapeutic applications . Its ability to undergo various chemical reactions and form diverse derivatives further enhances its value in scientific research and industrial applications.
Properties
IUPAC Name |
4-(1-benzofuran-2-yl)-7,8-dimethylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O3/c1-11-7-8-14-15(10-18(20)22-19(14)12(11)2)17-9-13-5-3-4-6-16(13)21-17/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYSTPNGBOBVPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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